molecular formula C15H13N5O2 B2989438 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide CAS No. 1421522-10-2

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide

Cat. No. B2989438
CAS RN: 1421522-10-2
M. Wt: 295.302
InChI Key: QDHJWRHKJXFEDS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Heterocyclic Compounds in Optical Sensors

Heterocyclic compounds, including those with imidazole and pyrimidine rings, are significant in organic chemistry for their biological and medicinal applications. Notably, pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them appropriate for use as sensing probes. This has led to the development of various pyrimidine-based optical sensors, highlighting the compound's relevance in the synthesis of materials with sensing capabilities (Jindal & Kaur, 2021).

Heterocyclic N-oxides in Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have been recognized for their versatility as synthetic intermediates and their biological importance. These compounds are integral in various areas, such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and notably, medicinal applications, showcasing potential in anticancer, antibacterial, and anti-inflammatory activities. This underscores the compound's relevance in advanced chemistry and drug development investigations (Li et al., 2019).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, a related structural framework, has been extensively explored for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The extensive research and structure-activity relationship (SAR) studies on this scaffold demonstrate the potential for further exploitation in drug development, providing a foundation for the synthesis of novel therapeutic agents (Cherukupalli et al., 2017).

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including compounds with structural similarities to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide, have been reviewed for their antitumor activity. Various imidazole-based compounds have been investigated, some of which have advanced to preclinical testing, highlighting their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Unnatural Base Pairs for Synthetic Biology

Research on the development of unnatural base pairs, including those involving imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, highlights the compound's significance in synthetic biology. These unnatural base pairs, exhibiting shape complementarity, enhanced stacking ability, and hydrogen-bonding patterns, demonstrate the potential for creating novel genetic systems and expanding the capabilities of synthetic biology (Saito-Tarashima & Minakawa, 2018).

properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)14(21)19-11-8-17-15(18-9-11)20-7-6-16-10-20/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHJWRHKJXFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide

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